

## preliminary studies on Edp-305 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Edp-305   |           |
| Cat. No.:            | B15573276 | Get Quote |

An In-depth Technical Guide on the Preliminary Efficacy of Edp-305

#### Introduction

Edp-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a nuclear receptor, FXR is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[2][3][4] Activation of FXR has been identified as a promising therapeutic strategy for various metabolic and liver diseases.[3][5] Edp-305 was designed as a new class of FXR agonist, featuring steroidal and non-steroidal components, to optimize binding interactions with the receptor.[1][2] This guide provides a detailed overview of the preliminary efficacy data for Edp-305, derived from both preclinical and clinical studies, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

## **Core Mechanism of Action: FXR Agonism**

Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[3][6] Its natural ligands are bile acids.[4][5] Upon activation by an agonist like **Edp-305**, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.[7]

This signaling cascade has several beneficial downstream effects for liver health:



- Regulation of Bile Acid Homeostasis: FXR activation in the liver and intestine initiates a
  negative feedback loop that suppresses bile acid synthesis. It represses the expression of
  Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[4][8]
  This is achieved primarily through the induction of the Small Heterodimer Partner (SHP) in
  the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[4][8]
- Modulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating lipid and glucose homeostasis, contributing to reduced liver fat accumulation (steatosis).[3][4]
- Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to limit inflammatory responses and inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2][3][6]

FXR signaling pathway activated by **Edp-305**.

## **Preclinical Efficacy Studies**

**Edp-305** has demonstrated robust potency and efficacy in a variety of preclinical animal models of NASH, fibrosis, and cirrhosis.[2] In vitro assays showed **Edp-305** to be a highly potent FXR agonist with an EC50 value of 8 nM, making it approximately 16-fold more potent than obeticholic acid (OCA).[8][9]

## **Experimental Protocols**

A range of validated animal models were used to assess the therapeutic potential of **Edp-305**:

- Diet-Induced NASH Models:
  - Choline-Deficient, High-Fat-Diet (CD-HFD) Mouse Model: This model induces key features
    of NASH, including steatosis and fibrosis.[1]
  - Dietary-Induced NASH (DIN) Mouse Model: Mice are fed a diet high in fat, cholesterol, and fructose to mimic human NASH development.
  - Methionine and Choline-Deficient (MCD) Diet Mouse Model: This model induces severe steatohepatitis and perisinusoidal fibrosis.[10]
- Biliary Fibrosis Models:







- Bile Duct Ligation (BDL) Rat Model: A surgical model that causes cholestasis and subsequent liver fibrosis.[1]
- Mdr2-/- Mouse Model: These mice lack a canalicular phospholipid transporter, leading to spontaneous development of sclerosing cholangitis and biliary fibrosis.
- Cirrhosis and HCC Model:
  - Diethylnitrosamine (DEN)-Induced Rat Model: Chronic administration of DEN induces liver cirrhosis and the development of hepatocellular carcinoma.[11]

In a typical preclinical study, the disease is induced over several weeks, after which animals are randomized to receive a daily oral gavage of either vehicle (placebo), **Edp-305** at various doses (e.g., 10 mg/kg, 30 mg/kg), or a comparator drug like OCA.[10][11] Treatment duration varies depending on the model, followed by collection of blood and tissue samples for analysis.





Click to download full resolution via product page

Workflow for a typical preclinical NASH study.

## **Quantitative Preclinical Data Summary**

Across multiple studies, **Edp-305** demonstrated significant improvements in liver health markers.



| Model Type                       | Key Findings                                                                                                                              | Reference |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Biliary Fibrosis (Mdr2-/- mice)  | - Serum transaminases<br>reduced by up to 53%<br>Collagen deposition (fibrosis)<br>decreased by up to 39%.                                | [10]      |
| Steatohepatitis (MCD-fed mice)   | <ul><li>Serum ALT reduced by 62%.</li><li>Collagen deposition (fibrosis) reduced by over 80%.</li></ul>                                   | [10]      |
| Cirrhosis/HCC (DEN-induced rats) | - Dose-dependently decreased<br>serum ALT, AST, and bilirubin<br>Reduced fibrosis, ascites<br>development, and tumor<br>nodule formation. | [11]      |
| NASH (DIN mice)                  | - Significantly decreased hepatocyte ballooning Lowered NAFLD Activity Score (NAS) Reduced liver and plasma lipid content.                | [1][9]    |

## **Clinical Efficacy Studies**

**Edp-305** advanced to Phase 2 clinical trials for both NASH and PBC, providing valuable data on its efficacy and safety in human populations.

### Phase 2 Study in NASH (ARGON-1)

This 12-week, randomized, double-blind, placebo-controlled study (NCT03421431) evaluated the efficacy and safety of **Edp-305** in patients with fibrotic NASH.[12][13]

Experimental Protocol: 134 patients with fibrotic NASH (diagnosed by historical biopsy or phenotypically) were randomized to one of three arms: placebo, **Edp-305** 1 mg daily, or **Edp-305** 2.5 mg daily for 12 weeks. The primary endpoint was the mean change in serum alanine aminotransferase (ALT) levels, a marker of liver injury. The key secondary endpoint was the



change in liver fat content, measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[12]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. ir.enanta.com [ir.enanta.com]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Recent advances in the development of farnesoid X receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [preliminary studies on Edp-305 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#preliminary-studies-on-edp-305-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com